5,6,7,8-Tetrahydroquinolin-3-ol

説明

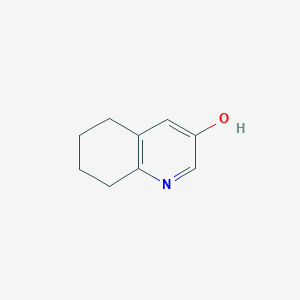

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6,7,8-tetrahydroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h5-6,11H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXNUQKAJHVAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663716 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655239-64-8 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5,6,7,8 Tetrahydroquinolin 3 Ol and Its Derivatives

Established Synthetic Routes for the 5,6,7,8-Tetrahydroquinoline (B84679) Core Structure

The construction of the 5,6,7,8-tetrahydroquinoline core can be achieved through various synthetic methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclization and Annulation Reactions (e.g., Gewald Reaction, Skraup-Doebner-Von Miller Variations)

Classical cyclization and annulation reactions remain fundamental in the synthesis of quinoline (B57606) and its hydrogenated derivatives. The Skraup-Doebner-Von Miller reaction and its variations are cornerstone methods for quinoline synthesis. nih.govwikipedia.org These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. nih.govwikipedia.org For instance, an improved Skraup-Doebner-Von Miller reaction using acrolein diethyl acetal (B89532) as a three-carbon annulation partner with various aniline (B41778) substrates in a solvent-free medium provides access to a range of quinoline products in moderate to good yields. lookchem.comresearchgate.net The reaction is proposed to proceed through the conjugate addition of the aniline to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization. researchgate.net While traditionally used for quinoline synthesis, subsequent reduction steps can yield the desired tetrahydroquinoline core.

The Gewald reaction, a multicomponent condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base, is a primary method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgumich.edu While not directly producing tetrahydroquinolines, the functionalized thiophene (B33073) products can serve as versatile intermediates for further transformations into fused heterocyclic systems. The reaction mechanism involves an initial Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. wikipedia.org

Catalytic Hydrogenation Approaches for Ring Saturation

Catalytic hydrogenation of the quinoline ring is a direct and atom-economical method for obtaining 5,6,7,8-tetrahydroquinolines. The regioselectivity of the hydrogenation, however, is highly dependent on the reaction conditions and the nature of the catalyst. Hydrogenation of quinolines in neutral or weakly acidic media typically leads to the saturation of the pyridine (B92270) ring, yielding 1,2,3,4-tetrahydroquinolines. acs.org Conversely, performing the hydrogenation in a strongly acidic medium can reverse this selectivity, favoring the formation of 5,6,7,8-tetrahydroquinolines. acs.org

A variety of catalytic systems have been developed for this purpose, including both precious and base-metal catalysts. A practical method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis of the acetamide (B32628) group. acs.orgacs.org This approach has been successfully applied to quinoline substrates with other substituents as well. acs.org More recently, a manganese PN3 pincer catalyst has been shown to be effective for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under relatively low hydrogen pressure. nih.gov Additionally, a heterogeneous catalyst system comprising cobalt(II) acetate (B1210297) and zinc dust in water has been reported for the efficient hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. thieme-connect.com

| Catalyst System | Substrate | Product | Key Features |

| Pd/C in strong acid | Quinolines | 5,6,7,8-Tetrahydroquinolines | Reverses typical regioselectivity. acs.org |

| Pd on a specialized support | Quinoline | 5,6,7,8-Tetrahydroquinoline | "One-pot" method, avoids solvents. google.com |

| Manganese PN3 Pincer | Quinolines | 1,2,3,4-Tetrahydroquinolines | Operates at low H2 pressure. nih.gov |

| Co(OAc)2/Zn in H2O | Quinolines | 1,2,3,4-Tetrahydroquinolines | Heterogeneous, eco-friendly. thieme-connect.com |

| Cobalt-amido complex | Quinolines | 1,2-Dihydroquinolines | Selective partial hydrogenation. nih.gov |

Multicomponent Reaction (MCR) Protocols for Diversification

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to generate complex molecules in a single step, thereby increasing efficiency and molecular diversity. nih.govyoutube.com Several MCR protocols have been developed for the synthesis of tetrahydroquinoline derivatives. A one-pot, three-component condensation of an aldehyde, an amine, and a compound with an acidic proton, such as a Mannich reaction, can be employed to produce N-Mannich bases of tetrahydroquinoline. nih.gov Another example involves a four-component tandem reaction of N-phenacylpyridinium bromide, an aromatic aldehyde, and a substituted or nitrogen-containing compound to afford substituted 5,6,7,8-tetrahydroquinolines in moderate to good yields. researchgate.net The Povarov reaction, a [4+2] cycloaddition of an aniline, an aldehyde, and an activated alkene, has been utilized in the enantioselective synthesis of tetrahydroquinolines. nih.gov

Microwave-Assisted Synthetic Techniques for Enhanced Efficiency

Microwave irradiation has been increasingly adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance energy efficiency. nih.gov The application of microwave technology to the synthesis of tetrahydroquinoline derivatives has demonstrated significant advantages over conventional heating methods. nih.gov For instance, a microwave-assisted, one-pot multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid provides a rapid and efficient route to 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov This method is characterized by short reaction times, high product yields, and facile purification. nih.gov Microwave assistance has also been beneficial in the Gewald reaction, leading to improved yields and reduced reaction times. wikipedia.org

| Reaction Type | Reactants | Product | Advantages of Microwave Synthesis |

| Multicomponent Reaction | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Shorter reaction time, higher yield, easy purification. nih.gov |

| Tandem Oxidative-Condensation | Aldehydes, pyrazoles/isoxazoles, cyclic ketones | Pyrazolo/isoxazolo quinolinone derivatives | One-pot access, efficient. nih.gov |

| Gewald Reaction | Ketone, α-cyanoester, sulfur, base | Polysubstituted 2-aminothiophenes | Increased reaction yields and shorter reaction times. wikipedia.org |

Chemoenzymatic Synthesis and Biocatalysis in 5,6,7,8-Tetrahydroquinoline Production

The integration of enzymatic transformations with chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the production of complex molecules with high selectivity under mild conditions. nih.gov Biocatalysis is increasingly being explored for the synthesis of heterocyclic compounds, including tetrahydroquinolines. nih.govnih.gov

A chemoenzymatic one-pot process has been developed for the synthesis of tetrahydroisoquinolines, a related class of compounds, which involves the laccase/TEMPO-mediated oxidation of benzylic alcohols to aldehydes, followed by a Pictet-Spengler reaction. mdpi.com While not directly targeting 5,6,7,8-tetrahydroquinolines, this approach highlights the potential of combining biocatalytic oxidation with chemical cyclization. More directly, a chemoenzymatic method for the asymmetric synthesis of dihydroquinoxalinones and dihydrobenzoxazinones has been reported, utilizing a highly stereoselective hydroamination step catalyzed by ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). acs.org This demonstrates the feasibility of using enzymes to create chiral heterocyclic building blocks.

Enantioselective Synthesis and Chiral Resolution Strategies for 5,6,7,8-Tetrahydroquinolin-3-ol Analogs

The development of enantioselective methods for the synthesis of chiral tetrahydroquinoline derivatives is of great importance due to the stereospecific nature of their biological activities.

A notable strategy for obtaining enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-ol (B83816) involves the dynamic kinetic resolution of the racemic alcohol. This has been achieved using lipase (B570770) from Candida antarctica, which selectively acylates one enantiomer, allowing for the separation of the (S)-alcohol and the (R)-acetate with high yields. mdpi.com This enzymatic approach overcomes many of the limitations associated with traditional chiral resolution methods. mdpi.com

Asymmetric catalysis provides a more direct route to enantiomerically enriched tetrahydroquinolines. Chiral phosphoric acids have been employed as catalysts in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones via a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org Furthermore, palladium-catalyzed asymmetric carboamination reactions of alkenes bearing a pendant nucleophile have been successfully applied to the synthesis of tetrahydroquinolines with the creation of quaternary stereocenters in high enantioselectivity. nih.gov Chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline have been used as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, highlighting the utility of chiral tetrahydroquinoline scaffolds in asymmetric catalysis. nih.gov

| Method | Substrate | Catalyst/Reagent | Product | Key Features |

| Dynamic Kinetic Resolution | (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Lipase from Candida antarctica, vinyl acetate | (S)-5,6,7,8-Tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | High yields and optical purity. mdpi.com |

| Asymmetric Dehydrative Cyclization/Reduction | 2-Aminochalcones | Chiral phosphoric acid, Hantzsch ester | Enantiomerically enriched tetrahydroquinolines | Excellent yields and enantioselectivities. organic-chemistry.org |

| Asymmetric Carboamination | Alkenes with pendant amine | Pd catalyst with (S)-Siphos-PE ligand | Tetrahydroquinolines with quaternary stereocenters | High enantioselectivity. nih.gov |

| Asymmetric Transfer Hydrogenation | Dihydroisoquinolines | Rh/Ir complexes with chiral 8-amino-5,6,7,8-tetrahydroquinoline-based ligands | Chiral tetrahydroisoquinolines | Effective for related heterocycles. nih.gov |

Enzymatic Kinetic Resolution (DKR) via Lipase-Catalyzed Acetylation

Enzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for obtaining enantiomerically pure compounds. Lipases, a class of enzymes, are widely utilized for their ability to catalyze enantioselective acylations in non-aqueous media. mdpi.comrsc.org

A notable application of this methodology is the kinetic resolution of racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol. rsc.org In a key study, lipase from Candida antarctica (immobilized on acrylic resin) was employed to catalyze the acetylation of the racemic alcohol using vinyl acetate as the acylating agent. rsc.org The reaction, conducted in isopropyl ether at 60°C, selectively acetylates one enantiomer, allowing for the separation of the unreacted (S)-alcohol from the acetylated (R)-acetate. rsc.org This process affords both enantiomers with high optical purity. The (R)-acetate can then be hydrolyzed to furnish the (R)-alcohol. rsc.org

This chemoenzymatic approach is advantageous due to its mild reaction conditions and high enantioselectivity, providing a practical route to chiral building blocks derived from the tetrahydroquinoline framework. mdpi.comnih.gov

| Reactant | Enzyme | Acylating Agent | Solvent | Temp. (°C) | Products | Ref. |

| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Candida antarctica lipase | Vinyl acetate | i-Pr₂O | 60 | (S)-5,6,7,8-Tetrahydroquinolin-8-ol and (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline | rsc.org |

Asymmetric Catalysis in the Construction of Chiral Tetrahydroquinolines

Asymmetric catalysis provides a direct and efficient pathway to chiral tetrahydroquinolines, often with high enantioselectivity. Various strategies have been developed, primarily involving the asymmetric hydrogenation of quinoline precursors.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have proven highly effective. For instance, iridium-catalyzed asymmetric hydrogenation of quinolines can yield chiral tetrahydroquinoline derivatives with high yields and excellent enantioselectivities. A significant advantage of this method is the ability to achieve enantiodivergence; by simply changing the solvent system (e.g., from toluene/dioxane to ethanol), either the (R) or (S) enantiomer of the product can be obtained selectively.

Organocatalysis represents another powerful tool for the asymmetric synthesis of tetrahydroquinolines. These small, chiral organic molecules can catalyze transformations with high enantiocontrol, avoiding the use of metal catalysts.

| Catalyst Type | Reaction | Key Features | Ref. |

| Iridium | Asymmetric Hydrogenation | Solvent-controlled enantiodivergence, high yields and ee | |

| Rhodium | Asymmetric Hydrogenation | Effective for dihydroisoquinolines, precursors to alkaloids | rsc.org |

| Organocatalysts | Various (e.g., Povarov reaction) | Metal-free, high enantioselectivity |

Proline-Catalyzed Asymmetric α-Functionalization and Reductive Cyclization

The amino acid proline is a versatile and inexpensive organocatalyst widely used in asymmetric synthesis. A novel and efficient method for the synthesis of chiral 3-substituted tetrahydroquinoline derivatives employs a proline-catalyzed sequential reaction.

This strategy involves the asymmetric α-aminooxylation or α-amination of o-nitrohydrocinnamaldehydes, followed by a reductive cyclization. The initial proline-catalyzed step introduces a chiral center at the α-position with high enantiomeric excess (up to 99% ee). The subsequent reduction of the nitro group and intramolecular cyclization furnishes the desired 3-substituted tetrahydroquinoline derivative in high yield. This methodology has been successfully applied to the synthesis of bioactive molecules, demonstrating its synthetic utility.

| Substrate | Catalyst | Reaction Sequence | Key Outcome | Ref. |

| o-Nitrohydrocinnamaldehydes | L-Proline | 1. Asymmetric α-aminooxylation or α-amination2. Reductive cyclization | Chiral 3-substituted tetrahydroquinolines (up to 99% ee, 87% yield) |

Advanced Derivatization Strategies and Functional Group Interconversions

Synthesis of Substituted 5,6,7,8-Tetrahydroquinoline-3-carbonitriles

Substituted 5,6,7,8-tetrahydroquinoline-3-carbonitriles are valuable intermediates for the synthesis of more complex heterocyclic systems, such as pyrimido[4,5-b]quinolines. A common synthetic route involves a multicomponent reaction.

For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) can be synthesized by reacting cyclohexanone (B45756) with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate. This product serves as a versatile building block for further transformations. The amino and nitrile functionalities allow for a variety of cyclization reactions to construct fused pyrimidine (B1678525) rings.

Another approach involves the conversion of existing functional groups. For instance, 5,6,7,8-tetrahydroquinoline-8-carboxylic esters can be transformed into the corresponding nitriles.

| Reactants | Catalyst/Reagent | Product | Ref. |

| Cyclohexanone, 2-Benzylidenemalononitrile | Ammonium Acetate | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| 5,6,7,8-Tetrahydroquinoline-8-carboxylic esters | Dehydrating agent (e.g., SOCl₂) on the corresponding amide | 5,6,7,8-Tetrahydroquinoline-8-carbonitrile |

Amino-Substituted 5,6,7,8-Tetrahydroquinoline Derivatives

Amino-substituted tetrahydroquinolines are important pharmacophores. A straightforward method for their preparation is the catalytic hydrogenation of the corresponding amino-substituted quinolines or, more commonly, acetamido-substituted quinolines followed by hydrolysis. This approach allows for the regioselective reduction of the pyridine ring of the quinoline system.

The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has also been reported, starting from the enantiomerically pure alcohols obtained via enzymatic resolution. rsc.org The alcohol is converted to an azide, which is then reduced to the primary amine. rsc.org Furthermore, libraries of 8-substituted amino derivatives can be generated, for instance, by reacting 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) with various aldehydes to form Schiff bases, which are subsequently reduced to the corresponding secondary amines.

| Starting Material | Reagents | Product | Key Feature | Ref. |

| Acetamidoquinolines | 1. H₂, Catalyst (e.g., Pd/C)2. Acid/Base Hydrolysis | Amino-5,6,7,8-tetrahydroquinolines | Good yields, regioselective reduction | |

| (R)- or (S)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. DPPA, DBU2. H₂, Pd/C | (R)- or (S)-8-Amino-5,6,7,8-tetrahydroquinoline | Synthesis of chiral amines | rsc.org |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine, Aldehydes | 1. EtOH2. NaBH₄ | 8-(Alkylamino)-2-methyl-5,6,7,8-tetrahydroquinolines | Library synthesis |

Methylene-Tethered 5,6,7,8-Tetrahydroquinoline Compounds

Detailed synthetic methodologies specifically targeting methylene-tethered derivatives of this compound, as per the specified outline, were not prominently found in the reviewed scientific literature. Further research would be required to identify or develop specific synthetic routes for this class of compounds.

Thioamidation and Silylation Reactions at Specific Ring Positions

The functionalization of the 5,6,7,8-tetrahydroquinoline core, particularly at the 8-position, can be achieved through reactions with organometallic intermediates. The reaction of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines with silyl (B83357) isothiocyanates presents a notable case of competing reaction pathways: thioamidation (carbophilic attack) and silylation (silicophilic attack). rsc.org

The reaction between an 8-lithio-5,6,7,8-tetrahydroquinoline and an isothiocyanate provides a direct route to 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. rsc.org For instance, treating the 8-lithio-derivative with trimethylsilyl (B98337) isothiocyanate, followed by a mild hydrolysis step, yields the primary thiocarboxamide. rsc.org Substituted secondary thioamides can be similarly prepared using appropriately substituted isothiocyanates. rsc.org

A detailed investigation into the reaction of 8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline with various silyl isothiocyanates has clarified the factors that determine the outcome. rsc.org The competition between the desired thioamidation and the alternative silylation pathway is heavily influenced by the solvent and the nature of the substituents on the silicon atom.

Key findings from this investigation include:

Solvent Polarity : Thioamidation is favored in solvents with low polarity. rsc.org

Steric and Electronic Effects : Bulky and/or electron-donating groups attached to the silicon atom promote the carbophilic attack, leading to higher yields of the thioamidation product. rsc.org

Table 1: Influence of Reaction Conditions on Thioamidation vs. Silylation

| Reactant | Reagent | Key Condition | Primary Product | Reference |

|---|---|---|---|---|

| 8-Lithio-3-methyl-5,6,7,8-tetrahydroquinoline | Silyl Isothiocyanates | Low polarity solvent | Thioamidation Product | rsc.org |

| 8-Lithio-3-methyl-5,6,7,8-tetrahydroquinoline | Silyl Isothiocyanates | Bulky/electron-donating silyl groups | Thioamidation Product | rsc.org |

| 8-Lithio-5,6,7,8-tetrahydroquinolines | Trimethylsilyl isothiocyanate | Mild hydrolysis | 5,6,7,8-Tetrahydroquinoline-8-thiocarboxamides | rsc.org |

| 8-Lithio-5,6,7,8-tetrahydroquinolines | Substituted Isothiocyanates | - | Secondary Thioamides | rsc.org |

Heterocyclic Annulations onto the Tetrahydroquinoline Scaffold

The construction of additional heterocyclic rings onto the 5,6,7,8-tetrahydroquinoline framework, a process known as annulation, leads to more complex and structurally diverse molecules. These methods often involve multicomponent reactions or cycloadditions that build upon the existing scaffold or its precursors.

One innovative approach is a one-pot, four-component tandem reaction involving N-phenacylpyridinium bromide, an aromatic aldehyde, a substituted or nitrogen-containing component, and a fourth reactant to yield substituted 5,6,7,8-tetrahydroquinolines. researchgate.net In a more complex example of annulation, a double [3+2] cycloaddition of a p-methoxypyridinium phenacyl bromide with maleimides has been used to create a tricyclic skeleton, demonstrating a sophisticated method for building fused ring systems. researchgate.net

Another strategy involves the reaction of α-aminoamidines with diarylidencyclohexanones, which are precursors to the tetrahydroquinoline core. This reaction proceeds in pyridine at elevated temperatures to produce substituted 5,6,7,8-tetrahydroquinazolines, effectively fusing a pyrimidine ring onto a cyclohexene (B86901) moiety. nih.gov This method is characterized by high yields and mild conditions. nih.gov The synthesis of 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline provides a key intermediate where the 8-amino group can serve as a handle for subsequent cyclization reactions to form fused heterocyclic systems. google.com

Table 2: Examples of Heterocyclic Annulation Reactions

| Reaction Type | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Four-component tandem reaction | N-phenacylpyridinium bromide, aldehydes, etc. | Substituted 5,6,7,8-tetrahydroquinolines | researchgate.net |

| Double [3+2] cycloaddition | p-Methoxypyridinium phenacyl bromide, maleimides | Tricyclic fused systems | researchgate.net |

| Cascade cyclocondensation | α-Aminoamidines, diarylidencyclohexanones | 5,6,7,8-Tetrahydroquinazolines | nih.gov |

Mechanistic Investigations of Key Synthetic Transformations Involving 5,6,7,8-Tetrahydroquinoline Precursors

Understanding the reaction mechanisms underlying the synthesis of tetrahydroquinolines is crucial for optimizing reaction conditions and expanding their synthetic utility.

A notable mechanism is the "borrowing hydrogen" (BH) methodology, which enables the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols using a manganese pincer catalyst. nih.gov This process is initiated by the catalyst performing an acceptorless dehydrogenation of the alcohol to generate a carbonyl compound. nih.gov This intermediate then reacts to form an imine, which is subsequently reduced when the catalyst returns the "borrowed" hydrogen, completing the catalytic cycle. nih.gov This atom-efficient method produces water as the only byproduct. nih.gov

In other transformations, mechanistic studies have revealed the active species and pathways. For example, in the silver-catalyzed reduction of quinolines, the effective reducing agent was identified as a silver-hydride (Ag-H) species. organic-chemistry.org During the thioamidation of 8-lithio-tetrahydroquinolines with silyl isothiocyanates, a mechanism has been proposed for the formation of nitrile byproducts, which can occur when an excess of the reagent is used. rsc.org

Furthermore, the mechanism for the formation of 5,6,7,8-tetrahydroquinazolines from α-aminoamidines and diarylidencyclohexanones is believed to be a cascade process. nih.gov It is initiated by a Michael addition of the guanidine-like moiety of the α-aminoamidine to one of the olefinic bonds of the enone system in the diarylidencyclohexanone, triggering the subsequent cyclization and condensation steps. nih.gov

Pharmacological and Biological Research Applications of 5,6,7,8 Tetrahydroquinolin 3 Ol Derivatives

Anticancer and Antiproliferative Activities of 5,6,7,8-Tetrahydroquinoline (B84679) Compounds

Derivatives of 5,6,7,8-tetrahydroquinoline have emerged as a promising class of compounds in the search for novel anticancer therapeutics. nih.gov Their structural versatility allows for modifications that can lead to potent and selective activity against various cancer types. Research has demonstrated that these compounds can effectively inhibit the proliferation of cancer cells and induce cell death through multiple pathways.

In Vitro Cytotoxicity against Diverse Cancer Cell Lines (e.g., C6, MCF-7, PC3, SH-SY5Y, A549, HT-29, A2780, MSTO-211H)

The anticancer potential of 5,6,7,8-tetrahydroquinoline derivatives has been extensively evaluated through in vitro cytotoxicity assays against a broad spectrum of human cancer cell lines. These studies are crucial for identifying lead compounds with promising activity and for understanding their spectrum of efficacy.

One study reported the synthesis of a series of novel 8-phenyltetrahydroquinolinone derivatives. Among these, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a) displayed significant cytotoxicity against human colon carcinoma (HCT-116) and non-small cell lung cancer (A549) cell lines. nih.govnih.gov The half-inhibitory concentration (IC₅₀) values for compound 4a were approximately 13 µM for HCT-116 and 11.33 µM for A549 cells. nih.gov

Another investigation into new tetrahydroquinoline derivatives identified four compounds (10, 13, 15, and 16) as promising anticancer agents. nih.gov Specifically, a pyrazolo quinoline (B57606) derivative (compound 15) showed high potential with notable IC₅₀ values against three different cell lines. nih.gov

Furthermore, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives was tested for antiproliferative activity against a panel of cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). nih.gov Compounds 3a, 5a, and 2b demonstrated significant IC₅₀ values across the tested cell lines, with the (R)-enantiomer of 5a being particularly active. nih.gov

The table below summarizes the cytotoxic activities of selected 5,6,7,8-tetrahydroquinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | ~13 | nih.gov |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | 11.33 ± 0.67 | nih.gov |

| Chloro derivative (5) | HCT-116 (Colon) | ~13 | nih.gov |

| Methoxy derivative (6) | HCT-116 (Colon) | ~13 | nih.gov |

| Methoxy derivative (6) | A549 (Lung) | 40.18 ± 0.94 | nih.gov |

| Pyrazolo quinoline derivative (15) | MCF-7 (Breast) | 15.16 | nih.gov |

| Pyrazolo quinoline derivative (15) | HepG2 (Liver) | 18.74 | nih.gov |

| Pyrazolo quinoline derivative (15) | A549 (Lung) | 18.68 | nih.gov |

In a separate study, new 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives were synthesized and evaluated for their anticancer activities against eight tumor cell lines. consensus.app Compound 3 in this series showed the most potent antiproliferative activity against the HEPG2 cell line, while compound 9c was most effective against the HCT116 cell line. consensus.app

Molecular Mechanisms of Action in Cancer Pathologies

Understanding the molecular mechanisms by which 5,6,7,8-tetrahydroquinoline derivatives exert their anticancer effects is fundamental for their development as therapeutic agents. Research has elucidated several key pathways targeted by these compounds, including the regulation of the cell cycle, induction of apoptosis, mitochondrial dysfunction, and interference with microtubule dynamics.

A hallmark of many anticancer drugs is their ability to interfere with the cell cycle and trigger programmed cell death, or apoptosis. Several 5,6,7,8-tetrahydroquinoline derivatives have been shown to possess these capabilities.

For instance, the derivative 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a) was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.govnih.gov This arrest prevents the cells from entering mitosis, ultimately leading to apoptotic cell death. nih.govnih.gov Further analysis revealed that this compound induces apoptosis through both the intrinsic and extrinsic pathways, as evidenced by the activation of caspases. researchgate.net Specifically, a significant increase in the activity of caspase-3 and caspase-7 was observed in A549 cells following treatment. researchgate.net

Similarly, a pyrazolo quinoline derivative (compound 15) was shown to induce significant apoptosis in HepG2 and MCF-7 cell lines. nih.gov In MCF-7 cells, this compound increased the apoptotic population from 0.6% in untreated cells to 26.6%. nih.gov The apoptotic effect was further confirmed by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, along with the activation of caspase-3. nih.gov

Another study on a tetrahydrobenzo[h]quinoline derivative in MCF-7 breast cancer cells also demonstrated apoptosis induction. tbzmed.ac.ir The compound led to an increase in the Bax/Bcl-2 ratio and the activation of caspase-9, indicating the involvement of the intrinsic apoptotic pathway. tbzmed.ac.ir

Mitochondria play a central role in apoptosis, and their dysfunction is a key event in the induction of cell death by many chemotherapeutic agents. Some 5,6,7,8-tetrahydroquinoline derivatives have been found to target mitochondria, leading to their dysfunction and the generation of reactive oxygen species (ROS).

Research on (R)-5a, an 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative, revealed its ability to induce mitochondrial membrane depolarization in A2780 ovarian cancer cells. nih.gov This depolarization is a critical step in the intrinsic apoptotic pathway. Furthermore, this compound was shown to increase the production of cellular ROS. nih.gov Elevated ROS levels can cause significant oxidative stress, leading to cellular damage and apoptosis.

The production of ROS is a recognized function of mitochondria, and while essential for signaling at low levels, excessive ROS can lead to cellular damage and is often associated with mitochondrial dysfunction. nih.govresearchgate.net The ability of certain tetrahydroquinoline derivatives to induce ROS production highlights a potential mechanism for their anticancer activity.

The microtubule network is a critical component of the cytoskeleton, playing essential roles in cell division, motility, and intracellular transport. mdpi.comnih.gov Consequently, tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. nih.govresearchgate.net Several 5,6,7,8-tetrahydroquinoline derivatives have been identified as microtubule-targeting agents that inhibit tubulin polymerization.

A series of 4-substituted 5,6,7,8-tetrahydrobenzo nih.govthieno[2,3-d]pyrimidines were designed as microtubule depolymerizing agents. mdpi.com Compound 4 from this series was found to be a potent inhibitor of tubulin polymerization, being approximately 7-fold more potent than the lead compound in a microtubule depolymerization assay. mdpi.com This compound also exhibited strong antiproliferative effects, with an IC₅₀ value of 9.0 nM in the MDA-MB-435 cancer cell line. mdpi.com The mechanism of action for these compounds involves binding to tubulin and preventing its assembly into microtubules, which disrupts the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.gov

The colchicine (B1669291) binding site on β-tubulin is a key target for a class of microtubule-destabilizing agents. nih.gov These agents bind to this site and inhibit tubulin polymerization, leading to the disruption of microtubule dynamics. Experimental data has shown that colchicine binds to the interface between α- and β-tubulin, causing a conformational change that prevents the proper assembly of the microtubule. nih.gov

While direct studies on the inhibition of colchicine binding by 5,6,7,8-tetrahydroquinolin-3-ol itself are limited, the structural similarities of some of its derivatives to known colchicine site inhibitors suggest a potential interaction. For example, the design of some tetrahydroisoquinoline-based microtubule disruptors has been inspired by compounds that bind to the colchicine site. nih.gov The presence of a trimethoxyphenyl group, a common feature in many colchicine site inhibitors, in some of these derivatives further supports this hypothesis. nih.govnih.gov The ability to disrupt microtubule polymerization, as seen with some tetrahydroquinoline derivatives, is a characteristic feature of compounds that interact with the colchicine binding site. mdpi.com

Overcoming P-glycoprotein (Pgp) and βIII-tubulin Mediated Drug Resistance

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, and P-glycoprotein (Pgp) is a key player in this phenomenon. Pgp is a transmembrane efflux pump that actively removes a wide range of anticancer drugs from cells, reducing their intracellular concentration and thus their efficacy. nih.gov Similarly, the expression of certain protein isoforms, such as βIII-tubulin, can confer resistance to tubulin-targeting agents like paclitaxel. mdpi.com Researchers have investigated 5,6,7,8-tetrahydroquinoline derivatives as potential agents to overcome these resistance mechanisms.

One area of focus has been the development of tetrahydroquinolinone analogs designed to inhibit Pgp. nih.gov In a study, a series of these analogs bearing a pyridyl methyl carboxylate at the C3 position and various substituents at the C4 position were synthesized and evaluated for their Pgp inhibitory effects. The accumulation of rhodamine 123, a Pgp substrate, was measured in P-gp over-expressing MES-SA/DX5 cells. The results indicated that tetrahydroquinolinones with a methyl pyridine (B92270) ester could be a promising scaffold for developing P-gp inhibitors to reverse MDR in cancer cells. nih.gov

Another approach involves the use of noscapine (B1679977) derivatives, which have shown the ability to bypass Pgp-mediated resistance. nih.gov While not direct derivatives of this compound, this research highlights a strategy that could be applicable. These derivatives did not show reduced potency in cells overexpressing P-gp, suggesting they are not substrates for this pump. nih.gov Furthermore, they were found to inhibit the efflux of a fluorescent P-gp substrate, indicating a direct interaction with the transporter. nih.gov This dual action of avoiding and inhibiting Pgp presents a significant advantage in overcoming MDR.

In the context of βIII-tubulin-mediated resistance, a series of 4-substituted 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidines, which are structurally related to tetrahydroquinolines, have demonstrated the ability to circumvent this resistance mechanism. mdpi.com These compounds were evaluated in a HeLa cell line pair, one of which expressed βIII-tubulin. The resistance ratio (Rr), calculated by dividing the IC50 of the resistant cell line by that of the parental line, was approximately 1.0 for the active compounds, indicating they are not affected by βIII-tubulin expression. mdpi.com This is in stark contrast to paclitaxel, which had an Rr value of 8.6 in the same system. mdpi.com

Table 1: Pgp and βIII-tubulin Mediated Drug Resistance Studies

| Compound Class | Target | Key Findings |

|---|---|---|

| Tetrahydroquinolinone analogs | P-glycoprotein (Pgp) | Showed potential as P-gp inhibitors, reversing multidrug resistance. nih.gov |

| Noscapine derivatives | P-glycoprotein (Pgp) | Bypassed and inhibited P-gp mediated drug efflux. nih.gov |

| 4-substituted 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidines | βIII-tubulin | Circumvented βIII-tubulin mediated drug resistance. mdpi.com |

Specific Enzyme and Receptor Target Modulation for Antitumor Effects

RET Tyrosine Kinase Inhibition

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a known driver in various cancers, including thyroid and lung carcinomas. nih.gov Overexpression or mutation of the RET gene can lead to uncontrolled cell growth and proliferation. nih.govnih.gov Consequently, RET has emerged as a significant target for cancer therapy. nih.gov

While many multi-kinase inhibitors show activity against RET, they often lack specificity, leading to off-target effects. nih.gov This has spurred the development of more selective RET inhibitors. A novel approach to achieving this selectivity involves leveraging atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond. nih.gov R-getretinib is a novel RET kinase inhibitor that utilizes this principle to achieve high potency and selectivity. nih.gov By restricting the accessible dihedral conformations, this compound is designed to fit more specifically into the RET kinase binding pocket, reducing interactions with other kinases. nih.gov This strategy represents a promising direction in the design of targeted cancer therapies with improved safety profiles.

mTOR Pathway Modulation

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. nih.gov Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. nih.gov

Researchers have designed and synthesized a series of morpholine-substituted tetrahydroquinoline (THQ) derivatives as potential mTOR inhibitors. nih.gov Computational modeling, including molecular docking and molecular dynamics simulations, suggested that these derivatives could bind effectively and stably to the mTOR active site. nih.gov In vitro cytotoxicity assays demonstrated that these compounds exhibited potent and selective anticancer activity against various cancer cell lines, including triple-negative breast cancer, lung cancer, and breast cancer, with minimal impact on healthy cells. nih.gov

One particular compound, designated 10e, emerged as a highly promising candidate. It displayed exceptional activity against A549 lung cancer cells with an IC50 value of 0.033 µM and induced apoptosis in a dose-dependent manner, outperforming standard agents like everolimus (B549166) and 5-fluorouracil. nih.gov Structure-activity relationship studies revealed that the inclusion of trifluoromethyl and morpholine (B109124) moieties was key to enhancing the selectivity and potency of these THQ derivatives as mTOR inhibitors. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital precursor for the synthesis of nucleotides and certain amino acids. nih.gov Inhibiting DHFR disrupts DNA synthesis and cell proliferation, making it a well-established target for anticancer and antimicrobial agents. nih.govnih.gov

The development of DHFR inhibitors has a long history, with methotrexate (B535133) being a classic example of an anticancer antifolate. nih.gov More recent research has focused on creating novel DHFR inhibitors with improved selectivity and the ability to overcome resistance mechanisms. Non-classical antifolates, which are lipophilic and can enter cells via passive diffusion, are of particular interest for their potential to be effective against a broader range of tumors. nih.gov

While direct studies on this compound derivatives as DHFR inhibitors are not extensively documented in the provided context, the broader class of quinoline-based compounds has been explored for this purpose. The general strategy involves designing molecules that can mimic the binding of the natural substrate or known inhibitors to the active site of DHFR.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. nih.govnih.gov CDK2, in particular, forms complexes with cyclin A and cyclin E to control the G1 to S phase transition and DNA replication. nih.gov The dysregulation of CDK2 activity is a common feature of many cancers, making it a prime target for the development of anticancer drugs. nih.govnih.gov

Researchers have identified tetrahydroindazoles, a class of compounds structurally related to tetrahydroquinolines, as inhibitors of CDK2/cyclin complexes. nih.gov A high-throughput screen identified a hit compound that served as the basis for the synthesis of over 50 analogs. nih.gov The most promising of these analogs demonstrated improved binding affinity for CDK2 and enhanced inhibitory activity against CDK2 in complex with various cyclins. nih.gov Computational analysis suggested a potential binding site for these inhibitors at the interface between CDK2 and cyclin E1. nih.gov The inhibitory mechanism was determined to be ATP-competitive. nih.gov

Table 2: Specific Enzyme and Receptor Target Modulation

| Target | Compound Class | Key Findings |

|---|---|---|

| RET Tyrosine Kinase | Atropisomeric inhibitors (e.g., R-getretinib) | High potency and selectivity for RET, reducing off-target effects. nih.gov |

| mTOR Pathway | Morpholine-substituted tetrahydroquinoline derivatives | Potent and selective anticancer activity, with compound 10e showing exceptional promise. nih.gov |

| Dihydrofolate Reductase (DHFR) | General antifolates | A well-established target for cancer therapy, with ongoing research into novel inhibitors. nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Tetrahydroindazole analogs | ATP-competitive inhibition of CDK2/cyclin complexes, halting cell cycle progression. nih.gov |

Anti-Inflammatory Activities of 5,6,7,8-Tetrahydroquinoline Analogs

Inflammation is a complex biological response that is implicated in a wide range of diseases, including arthritis and cancer. The development of novel anti-inflammatory agents remains an important area of research. Certain derivatives of 5,6,7,8-tetrahydroquinoline have been investigated for their potential anti-inflammatory properties.

One study focused on the modification of 8-benzylidene-5,6,7,8-tetrahydroquinolines, which were initially identified as having antiulcer activity. nih.gov These modifications led to the discovery of three distinct classes of compounds with significant in vivo anti-inflammatory activity. nih.gov The initial efforts involved creating a series of alkenes derived from 5,6,7,8-tetrahydroquinolines substituted at the 8-position. nih.gov A second approach involved replacing the CH linkage of the 8-benzylidene group with other spacers and expanding the cycloalkyl ring to a seven-membered ring, resulting in 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogs. nih.gov Finally, the substituent was moved from the cycloalkyl ring to the 2-position of the pyridine ring. nih.gov

The anti-inflammatory activity of these compounds was evaluated in rat models of carrageenan-induced paw edema and developing adjuvant arthritis. nih.gov Optimal oral anti-inflammatory activity was observed with the 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines, with one compound, WY-28342, being of particular interest. nih.gov

Another line of research has explored the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and their subsequent reaction products as potential anti-inflammatory agents. researchgate.net Docking studies were used to identify compounds that could potentially inhibit p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade. researchgate.net The most promising derivative, 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, showed good binding energy in the p38 MAPK active site. researchgate.net The synthesized compounds were then tested for their in vivo anti-inflammatory activity and were found to exhibit significant effects with reduced ulcerogenic potential compared to the standard drug indomethacin (B1671933). researchgate.net

Table 3: Anti-Inflammatory Activity of Tetrahydroquinoline Analogs

| Compound Class | Mechanism/Target | Key Findings |

|---|---|---|

| 8-benzylidene-5,6,7,8-tetrahydroquinoline derivatives | Not specified | Showed significant in vivo anti-inflammatory activity in rat models. nih.gov |

| 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines | Not specified | Demonstrated optimal oral anti-inflammatory activity. nih.gov |

| 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives | p38 MAPK inhibition | Exhibited significant anti-inflammatory effects with low ulcerogenic potential. researchgate.net |

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Derivatives of this compound have been investigated for their potential to inhibit p38 mitogen-activated protein kinase (MAPK). The p38 MAPKs are a class of enzymes that are activated by cellular stress and inflammatory cytokines, playing a crucial role in the signaling pathways that lead to inflammation. nih.govnih.gov Inhibition of p38 MAPK is therefore a significant target for the development of new anti-inflammatory drugs. nih.govnih.gov

Research has shown that specific inhibitors of the p38 MAPK pathway can effectively reduce inflammatory responses. nih.gov For instance, in preclinical studies, selective p38 MAPK inhibitors have been shown to decrease the levels of phosphorylated p38 and downstream targets like Slug, a transcription factor involved in inflammatory processes. nih.gov Furthermore, some p38 MAPK inhibitors, such as Ralimetinib, have entered clinical trials for cancer therapy, highlighting the therapeutic potential of targeting this pathway. nih.gov

Prostaglandin (B15479496) Synthesis Modulation

The anti-inflammatory effects of certain compounds are linked to their ability to modulate the synthesis of prostaglandins, which are key mediators of inflammation. The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid to prostaglandins, and its inhibition is a primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

In studies on inflammatory models, such as the carrageenan-induced rat paw edema model, the levels of prostaglandins, particularly PGE2, are significantly elevated. nih.gov The administration of anti-inflammatory agents has been shown to reduce these levels, indicating an inhibitory effect on prostaglandin synthesis. nih.gov This modulation of prostaglandin production is a critical aspect of the anti-inflammatory properties of various chemical compounds.

In Vivo Anti-Inflammatory Efficacy in Animal Models

The anti-inflammatory potential of this compound derivatives has been evaluated in various animal models of inflammation. These models provide a platform to assess the in vivo efficacy of these compounds.

Rat Carrageenan Paw Edema: The carrageenan-induced paw edema model in rats is a widely used acute inflammatory model. nih.govnih.gov Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling. nih.govnih.gov Studies have shown that treatment with certain 5,6,7,8-tetrahydroquinoline derivatives can significantly reduce this swelling, demonstrating their anti-inflammatory activity. nih.gov The effectiveness of these compounds is often compared to that of established anti-inflammatory drugs like indomethacin and naproxen. nih.govnih.gov

Rat Developing Adjuvant Arthritis: Adjuvant-induced arthritis in rats is a chronic inflammatory model that shares many features with human rheumatoid arthritis. nih.govdovepress.com This model is used to evaluate the potential of compounds to treat chronic inflammatory conditions. Research has demonstrated that certain derivatives of 5,6,7,8-tetrahydroquinoline show significant anti-inflammatory effects in this model, reducing the severity of arthritic symptoms. nih.gov

Antimicrobial and Antifungal Efficacy

In addition to their anti-inflammatory properties, derivatives of this compound have also been explored for their antimicrobial and antifungal activities.

Some tetrahydroquinoline derivatives have shown promising activity against various bacterial strains. researchgate.net For instance, research has focused on their potential to inhibit bacterial targets like DNA gyrase. researchgate.net

One area of significant interest is the inhibition of bacterial motility, a key factor in the virulence of many pathogenic bacteria. Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a complex system known as quorum sensing to regulate its virulence factors, including motility. nih.gov Some compounds have been shown to interfere with this system, thereby reducing the pathogenicity of P. aeruginosa. nih.gov

Derivatives of this compound have also been investigated for their efficacy against fungal pathogens. Research has shown that certain synthesized derivatives exhibit a broad spectrum of antifungal activity. nih.gov For example, specific bromo-derivatives of a related benzoisoxazole have demonstrated significant fungicidal activity against human pathogenic fungi like Trichophyton mentagrophytes. nih.gov

Antiviral and Anti-HIV Potency

The antiviral potential of this compound derivatives has been a significant area of research, with a particular focus on their activity against the Human Immunodeficiency Virus (HIV).

Derivatives of tetrahydroquinoline have been developed as antagonists of the CXCR4 receptor, a co-receptor that HIV uses to enter host cells. nih.gov One such derivative, known as AMD11070 (mavorixafor), has undergone clinical evaluation as an anti-HIV agent. nih.gov

Furthermore, other related heterocyclic compounds, such as 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives, have been designed to target the HIV-1 integrase enzyme. nih.gov These compounds act as allosteric inhibitors, binding to a site on the integrase that is crucial for its function in the viral replication cycle. nih.gov

The inhibitory activity of these compounds against HIV is typically evaluated in cell culture assays, where their ability to protect cells from the cytopathic effects of the virus is measured. nih.gov The concentration of the compound required to achieve 50% protection is known as the EC50 value.

CXCR4 Antagonism and Inhibition of HIV-1 Replication

Derivatives of 5,6,7,8-tetrahydroquinoline have been identified as potent antagonists of the CXCR4 receptor, a key co-receptor for X4-tropic HIV-1 entry into host cells. By blocking this receptor, these compounds can effectively inhibit the replication of the virus.

Research has led to the development of several series of tetrahydroquinoline-based CXCR4 antagonists. For instance, structural modifications of the tetrahydroquinoline moiety have been explored to enhance potency and improve metabolic stability. nih.gov One notable example is GSK812397, a potent and orally bioavailable CXCR4 antagonist that incorporates a modified (8S)-5,6,7,8-tetrahydro-8-quinolinylamino group. nih.gov This compound has demonstrated the ability to inhibit CXCR4-mediated HIV-1 infection at nanomolar concentrations for a wide range of X4 and dual-tropic X4R5 viral isolates. nih.gov

The development of these antagonists has been a significant step forward from earlier compounds like AMD3100, which, while effective, lacked oral bioavailability. nih.gov The exploration of the tetrahydroquinoline scaffold has also included its aromatization to quinoline derivatives, which in some cases have shown very potent CXCR4 affinity. nih.gov This line of research highlights the therapeutic potential of targeting the CXCR4 receptor with small-molecule inhibitors in the context of HIV-1 combination therapy. nih.gov

Table 1: Examples of 5,6,7,8-Tetrahydroquinoline Derivatives and Analogs as CXCR4 Antagonists

| Compound/Series | Key Structural Features | Activity | Reference |

| GSK812397 | (8S)-5,6,7,8-tetrahydro-8-quinolinylamino moiety | Potent, orally bioavailable CXCR4 antagonist, inhibits HIV-1 replication at nanomolar concentrations. | nih.gov |

| 2-(aminomethyl)pyridine analogues | Structural simplification of the tetrahydroquinoline moiety | Displayed excellent CXCR4 antagonism and improved metabolic stability. | nih.gov |

| Aminoquinoline derivatives | Aromatization of the tetrahydroquinoline core | Displayed very potent CXCR4 affinity. | nih.gov |

Hepatitis B Surface Antigen (HBsAg) Inhibition

The reduction of hepatitis B surface antigen (HBsAg) is a key therapeutic goal in the management of chronic hepatitis B (CHB) infection, as sustained high levels of HBsAg are associated with immune exhaustion. nih.gov While not directly derivatives of this compound, structurally related quinoline and tetrahydroquinoxaline compounds have emerged as potent inhibitors of HBV gene expression and capsid assembly, leading to a reduction in HBsAg levels.

One approach involves the development of small-molecule HBV expression inhibitors. For example, RG7834, a dihydroquinolizinone derivative, has been shown to significantly reduce HBsAg and HBV DNA levels in preclinical models by targeting host proteins involved in HBV RNA stabilization. nih.gov Another strategy focuses on capsid assembly modulators (CpAMs). Novel CpAMs with a 1,2,3,4-tetrahydroquinoxaline (B1293668) derived phenyl urea (B33335) scaffold have been identified. nih.gov These compounds disrupt the normal assembly of the viral nucleocapsid, a critical step in the HBV life cycle. nih.gov Research in this area has led to the identification of compounds that inhibit HBV DNA replication with EC₅₀ values in the nanomolar range. nih.gov

Table 2: Tetrahydroquinoxaline Derivatives as HBV Capsid Assembly Modulators

| Compound | Scaffold | Activity | EC₅₀ (µM) in HepDES19 cells | Reference |

| 86 | 1,2,3,4-Tetrahydroquinoxaline derived phenyl urea | Inhibits HBV DNA replication | 0.15 | nih.gov |

| 88 | 1,2,3,4-Tetrahydroquinoxaline derived phenyl urea | Inhibits HBV DNA replication | 0.04 | nih.gov |

| 96 | 1,2,3,4-Tetrahydroquinoxaline derived phenyl urea | Inhibits HBV DNA replication | 0.95 | nih.gov |

Modulation of G-Protein Coupled Receptors (GPCRs)

Derivatives of 5,6,7,8-tetrahydroquinoline have shown significant activity as modulators of various G-protein coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes.

Free Fatty Acid Receptor 3 (FFA3/GPR41) Modulation and Agonistic Properties

Free fatty acid receptor 3 (FFA3), also known as GPR41, is a GPCR activated by short-chain fatty acids (SCFAs) like propionate (B1217596) and butyrate, which are produced by the gut microbiota. nih.govnih.gov This receptor is implicated in metabolic diseases and the regulation of appetite. nih.govnih.gov While specific this compound derivatives targeting FFA3 are not extensively detailed in the provided context, the broader class of small molecule modulators for FFA3 is an active area of research. The development of potent and selective modulators is crucial for understanding the therapeutic potential of targeting this receptor. nih.govnih.gov The binding of agonists to FFA3, which shares sequence similarity with FFA2 (GPR43), can lead to the inhibition of cAMP accumulation. sigmaaldrich.com

C5a Receptor Antagonism

The complement component 5a (C5a) receptor is a GPCR that plays a critical role in inflammatory responses. A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines has been reported as potent C5a receptor antagonists. nih.gov Synthetic strategies have been developed to efficiently vary the substituents on the tetrahydroquinoline core, allowing for the exploration of structure-activity relationships. nih.gov Members of this series have demonstrated high binding affinity for the C5a receptor and act as potent functional antagonists. nih.gov

Metabotropic Glutamate (B1630785) Receptors (mGluRs) Modulation

Metabotropic glutamate receptors (mGluRs) are a family of GPCRs that modulate synaptic transmission and neuronal excitability. nih.gov They are classified into three groups (I, II, and III). nih.govwikipedia.org While the provided information does not specifically link this compound derivatives to mGluR modulation, the broader family of quinoline derivatives has been investigated in this context. For instance, research has shown that group III mGluR agonists can reduce glutamatergic release at presynaptic terminals. nih.gov The modulation of mGluRs by small molecules is a significant area of research for neurological and psychiatric disorders. nih.govwikipedia.org

Other Biological Activities and Emerging Therapeutic Potential

Beyond the specific applications detailed above, derivatives of the 5,6,7,8-tetrahydroquinoline and related quinolinone scaffolds have shown a range of other biological activities, indicating their potential for broader therapeutic applications.

For example, certain 8-phenyltetrahydroquinolinone derivatives have been synthesized and evaluated for their antiproliferative effects. nih.gov One such compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, exhibited potent cytotoxicity against lung and colon cancer cell lines by inducing apoptosis. nih.gov Additionally, various 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives have been synthesized and show promise as antitubercular and antidiabetic agents based on in silico screening. nih.gov The 8-amino-5,6,7,8-tetrahydroquinoline framework also serves as a key intermediate for the synthesis of compounds with anti-ulcer properties. google.com

Antiulcer and Antisecretory Properties

Research has demonstrated that certain derivatives of 5,6,7,8-tetrahydroquinoline are potent inhibitors of basal gastric secretion and can protect against gastric erosions. Studies involving pylorus-ligated rats have been instrumental in identifying the structural features crucial for these gastroprotective effects. nih.gov

A systematic study of 5,6,7,8-tetrahydroquinoline-8-nitriles and their corresponding thioamides revealed significant antiulcer and antisecretory activities. nih.govacs.org The initial compound, 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide, showed a high level of both antiulcer activity in the cold-restraint rat model and antisecretory activity in the pylorus-ligated rat model. acs.org

Molecular manipulation and structure-activity relationship (SAR) studies have pinpointed key molecular requirements for this activity. The most critical features identified are the presence of a pyridine nitrogen with its available lone pair of electrons and a primary or secondary thioamide group at the 8-position. nih.govacs.org Furthermore, a six-membered carbocyclic ring with minimal steric hindrance around the 8-position is considered desirable for optimal activity. nih.gov The conversion of the nitrile group to a thioamide was a key step in unlocking this pharmacological potential.

Table 1: Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoline Derivatives for Antiulcer and Antisecretory Activity

| Compound Class | Key Structural Features | Observed Activity | Reference |

| 8-Thioamides | Primary or secondary thioamide group at position 8; Pyridine nitrogen. | Potent inhibitors of basal gastric secretion; Protection against gastric erosions. | nih.gov |

| 8-Nitriles | Precursors to thioamides; Possess the core tetrahydroquinoline ring. | Less active compared to thioamides, but serve as important synthetic intermediates. | nih.gov |

| 8-Thiocarbamoylamines | Related structures investigated for similar properties. | Reported to have antiulcer and/or antisecretory activities. |

This table summarizes the key findings on the structural requirements for the antiulcer and antisecretory activities of 5,6,7,8-tetrahydroquinoline derivatives.

Antioxidant Properties

The tetrahydroquinoline (THQ) scaffold is a promising framework in the search for novel antioxidant agents, which are crucial in combating oxidative stress implicated in numerous diseases. mdpi.com Various derivatives have been synthesized and evaluated for their ability to scavenge free radicals using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov

In one study, a series of novel THQ derivatives were synthesized and showed exceptional antioxidant activity in the ABTS assay, with all tested compounds exhibiting an EC₅₀ value of less than 10 μg/mL. mdpi.com This was significantly more potent than the standard antioxidant, ascorbic acid, which had an EC₅₀ of 35 μg/mL in the same study. mdpi.com The mechanism for this potent radical-scavenging activity is suggested to be primarily through a single electron transfer (SET) process. mdpi.com

Another study focused on thirteen newly synthesized tetrahydroquinoline derivatives and evaluated their antioxidant potential using the DPPH assay. nih.gov Several compounds demonstrated significant free radical scavenging activity. For instance, compound SF8 showed the lowest IC₅₀ value of 29.19 ± 0.25 µg/mL. nih.gov Additionally, compound SF5 exhibited notable activity in total antioxidant capacity (TAC) and total reducing power (TRP) assays. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. nih.gov

The antioxidant potential is not limited to the parent compounds; research into 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has shown that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress, highlighting a complex interplay between the pro-oxidant and antioxidant effects of these molecules in a cellular context.

Table 2: Antioxidant Activity of Selected Tetrahydroquinoline Derivatives

| Compound ID | Assay Type | Activity Measurement (IC₅₀/EC₅₀) | Standard Reference | Reference |

| Novel THQs (unspecified) | ABTS | < 10 µg/mL | Ascorbic Acid (35 µg/mL) | mdpi.com |

| SF8 | DPPH | 29.19 ± 0.25 µg/mL | Not specified in abstract | nih.gov |

| SF5 | α-Amylase Inhibition | IC₅₀: 18.55 ± 0.89 µg/mL | Acarbose (38.05 ± 0.98 µg/mL) | nih.gov |

This table presents a summary of reported antioxidant activities for different series of tetrahydroquinoline derivatives.

Elucidation of Key Structural Motifs and Pharmacophores for Biological Efficacy

The 5,6,7,8-tetrahydroquinoline core serves as a versatile scaffold from which various pharmacophoric features can be elaborated to achieve desired biological activities. The core itself, a fusion of a pyridine and a cyclohexene (B86901) ring, provides a rigid framework that orients substituents in a defined three-dimensional space.

Key structural motifs that have been identified as important for the biological efficacy of tetrahydroquinoline derivatives include:

The Tetrahydroquinoline Nucleus: This bicyclic system is a common feature in many biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its partial saturation allows for conformational flexibility, which can be crucial for binding to biological targets.

The Hydroxyl Group at Position 3: The hydroxyl group at the 3-position of the quinoline ring is a key functional group that can act as a hydrogen bond donor and acceptor. Its position influences the electronic properties and reactivity of the entire molecule.

Substituents on the Nitrogen Atom: The nitrogen atom in the pyridine ring is a site for substitution, and modifications at this position can significantly impact the compound's properties.

Aromatic and Aliphatic Substituents: The introduction of various aromatic and aliphatic groups at different positions of the tetrahydroquinoline ring system allows for the modulation of lipophilicity, steric bulk, and electronic properties, which in turn affects pharmacological activity.

A study on tetrahydroquinolone derivatives identified the aryl group as a pivotal element in regulating the activity of these compounds towards GPR41, a G protein-coupled receptor. nih.gov This highlights the importance of specific substituents in defining the pharmacophore for a particular biological target.

Impact of Substituent Effects on Pharmacological Potency and Selectivity

The nature and position of substituents on the this compound scaffold have a profound impact on the pharmacological potency and selectivity of its derivatives.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the quinoline ring system, influencing its ability to interact with biological targets. For instance, in a series of 8-amino-5,6,7,8-tetrahydroquinoline derivatives used as ligands in asymmetric transfer hydrogenation, the presence of electron-withdrawing groups on the substrate was found to be crucial for the reproducibility of the catalyst's performance. nih.gov

Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding site of a receptor or enzyme. For example, the introduction of a methyl group on the tetrahydroquinoline ligand L2 was hypothesized to exert a specific effect on the interaction with the prochiral substrate. nih.gov

A study on tetrahydroquinolone derivatives as GPR41 modulators demonstrated that modifying the aryl group attached to a furan (B31954) moiety could switch the compound's activity from antagonistic to agonistic. nih.gov Specifically, derivatives with di- or trifluorobenzene groups showed agonistic activity, underscoring the critical role of substituent effects in determining pharmacological outcomes. nih.gov

Table 1: Impact of Aryl Substituents on GPR41 Activity of Tetrahydroquinolone Derivatives

| Substituent on Aryl Group | Activity Profile |

| 2-(Trifluoromethoxy)benzene | Antagonistic |

| Di- or Trifluorobenzene | Agonistic |

This table is based on findings from a study on tetrahydroquinolone derivatives as GPR41 modulators, illustrating how modifications to a specific substituent can dramatically alter the pharmacological response. nih.gov

Conformational Analysis and its Influence on Ligand-Target Recognition and Activity

The crystal structure of 5,6,7,8-tetrahydroquinolin-8-one, a related compound, reveals that the pyridine ring is planar, while the cyclohexene ring adopts a sofa conformation. nih.gov This non-planar conformation of the saturated portion of the ring system is a common feature of tetrahydroquinoline derivatives and plays a significant role in their interaction with target proteins.

The specific conformation adopted by a ligand can influence:

Binding Affinity: A molecule must adopt a conformation that is complementary to the binding site of its target to achieve high-affinity binding.

Selectivity: Different receptor subtypes or enzymes may have binding sites that favor different ligand conformations, leading to selectivity.

Efficacy: The conformation of a ligand can determine whether it acts as an agonist, antagonist, or inverse agonist upon binding to a receptor.

The interaction between a chiral ligand and its receptor is a diastereomeric relationship, where multiple hydrogen bonds and CH-π interactions contribute to the recognition process. nih.gov The specific conformation of the tetrahydroquinoline scaffold is essential for establishing these interactions and achieving a biological effect.

Stereochemical Considerations and the Role of Chirality in Biological Outcomes

The presence of one or more chiral centers in a molecule can lead to the existence of stereoisomers (enantiomers and diastereomers), which can have significantly different pharmacological properties. In the case of this compound and its derivatives, the carbon atom at position 8 is often a chiral center, leading to (R)- and (S)-enantiomers.

It is well-established that the biological activity of chiral drugs can be attributed to a specific enantiomer, as it interacts differently with the chiral environment of biological systems, such as receptors and enzymes. nih.gov Therefore, the study of individual enantiomers is crucial for understanding the true pharmacological profile of a chiral compound.

A study on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds demonstrated the importance of stereochemistry in their antiproliferative activity. nih.gov The researchers synthesized and tested pure enantiomers of the most active compounds to elucidate the impact of their stereochemistry on the biological effect. nih.gov

The synthesis of enantiomerically pure forms of tetrahydroquinoline derivatives is often achieved through methods like enzymatic resolution. nih.gov For example, lipase (B570770) from Candida antarctica has been used for the kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol to obtain the individual (R)- and (S)-enantiomers. nih.gov

The differential activity of enantiomers highlights the importance of considering stereochemistry in drug design and development. The rational design of new this compound derivatives should, therefore, involve the synthesis and evaluation of individual stereoisomers to identify the most potent and selective therapeutic agents.

Conclusion

Computational Chemistry and Molecular Modeling in 5,6,7,8 Tetrahydroquinolin 3 Ol Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows researchers to visualize and analyze the interactions between a compound and the active site of a biological target, providing crucial information about the binding mode and affinity.

In the context of 5,6,7,8-tetrahydroquinoline (B84679) derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating the structural basis of their activity. For instance, docking studies on a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, which are structurally related to 5,6,7,8-Tetrahydroquinolin-3-ol, were conducted to explore their anti-inflammatory potential. These studies targeted the p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade. The docking results revealed that these compounds fit well into the ATP-binding site of the p38 MAP kinase, forming key hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. This information was crucial for identifying lead compounds with promising anti-inflammatory activity. mdpi.com

Similarly, molecular docking has been applied to various derivatives of the broader quinoline (B57606) and tetrahydroquinoline scaffolds to predict their interactions with a range of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.gov These studies help in prioritizing compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is essential for assessing the stability of the predicted binding poses from docking studies and for understanding the conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

In the realm of tetrahydroquinoline research, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. For a series of tetrahydroquinoline derivatives targeting LSD1, 3D-QSAR models were developed to understand the structural requirements for inhibitory activity. mdpi.com These models generated contour maps that highlighted the regions around the tetrahydroquinoline scaffold where steric bulk, electrostatic charge, and other properties would either enhance or diminish biological activity. For example, the models might indicate that a bulky substituent at a particular position is favorable for activity, while a negatively charged group at another position is detrimental. mdpi.com

While direct QSAR studies on this compound itself are not extensively reported, research on the related tetrahydroisoquinoline scaffold provides valuable insights into the application of this methodology. nih.govkci.go.krscite.ainih.gov These studies have successfully identified key molecular descriptors that correlate with the cytotoxic or inhibitory activities of the compounds, demonstrating the power of QSAR in guiding the design of new analogs with improved potency. nih.govkci.go.krscite.ainih.gov

In Silico Screening and Virtual Library Design for Lead Compound Identification

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. Virtual screening can be broadly categorized into structure-based methods, which rely on the 3D structure of the target, and ligand-based methods, which use the structures of known active compounds.